2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
2-{[5-(1H-INDOL-3-YL)-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a unique combination of indole, triazole, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1H-INDOL-3-YL)-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions The process begins with the preparation of the indole derivative, followed by the formation of the triazole ring through a cyclization reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(1H-INDOL-3-YL)-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s indole and triazole moieties make it a potential candidate for studying enzyme inhibition and receptor binding. It can be used in assays to investigate its effects on various biological targets.
Medicine
Medically, the compound may have potential as a therapeutic agent. Its structure suggests it could interact with specific proteins or enzymes, making it a candidate for drug development in areas such as cancer, infectious diseases, and neurological disorders.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[5-(1H-INDOL-3-YL)-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, while the triazole ring may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetamide: A simpler compound with a similar acetamide group but lacking the indole and triazole moieties.
Indole-3-acetic acid: Contains the indole structure but differs in its functional groups and overall structure.
1,2,4-Triazole: A basic triazole compound that forms the core of the triazole ring in the target compound.
Uniqueness
The uniqueness of 2-{[5-(1H-INDOL-3-YL)-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE lies in its combination of indole, triazole, and acetamide moieties
Properties
Molecular Formula |
C20H25N5O3S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H25N5O3S/c1-27-10-8-25-19(16-12-21-17-7-3-2-6-15(16)17)23-24-20(25)29-13-18(26)22-11-14-5-4-9-28-14/h2-3,6-7,12,14,21H,4-5,8-11,13H2,1H3,(H,22,26) |
InChI Key |
NRQZUXAUKRDEDA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NCC2CCCO2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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